2-Cyclopropoxy-3-(methylthio)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-(methylthio)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides prepared in yields of 40-72% .
Chemical Reactions Analysis
2-Cyclopropoxy-3-(methylthio)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonative aroylation and organolithium or organomagnesium reagents for nucleophilic acyl substitution . The major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides .
Scientific Research Applications
2-Cyclopropoxy-3-(methylthio)benzamide has several scientific research applications. It has been studied for its antioxidant and antibacterial activities . The compound has shown effective metal chelating activity and has been tested for its in vitro growth inhibitory activity against various bacteria .
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzamide derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, benzamidine, a related compound, inhibits trypsin and other proteases, which can be linked to its anti-inflammatory and antimicrobial properties .
Comparison with Similar Compounds
2-Cyclopropoxy-3-(methylthio)benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C11H13NO2S/c1-15-9-4-2-3-8(11(12)13)10(9)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13) |
InChI Key |
RGOHGFUBHDTJGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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